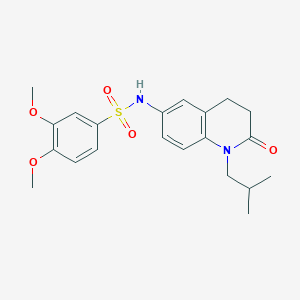

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with an isobutyl group at the N1 position and a 3,4-dimethoxybenzenesulfonamide moiety at the C6 position. This compound is structurally characterized by its bicyclic system (tetrahydroquinolinone) and electron-rich sulfonamide substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3,4-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-14(2)13-23-18-8-6-16(11-15(18)5-10-21(23)24)22-29(25,26)17-7-9-19(27-3)20(12-17)28-4/h6-9,11-12,14,22H,5,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYVMMWYBJNRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a compound that belongs to the class of tetrahydroquinoline derivatives. This class is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute significantly to its biological activity.

Structural Characteristics

The compound features several key structural components:

- Tetrahydroquinoline moiety : This core structure is known for its pharmacological potential.

- Sulfonamide group : This functional group is often associated with antibacterial activity.

- Dimethoxybenzene substituent : The presence of methoxy groups can enhance lipophilicity and bioavailability.

The molecular formula of the compound is with a molecular weight of 372.47 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.47 g/mol |

| CAS Number | 941906-65-6 |

Anticancer Properties

Research indicates that compounds derived from tetrahydroquinoline exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Activity

The sulfonamide group in this compound suggests potential antimicrobial properties. Compounds containing sulfonamide functional groups have been widely studied for their effectiveness against a range of bacterial strains. Preliminary studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating tetrahydroquinoline derivatives demonstrated that certain analogs exhibited potent cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. The results indicated that modifications to the tetrahydroquinoline structure could enhance selectivity and potency against cancer cells .

- Antimicrobial Efficacy : In vitro tests on related sulfonamide compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar properties.

- Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects of tetrahydroquinoline derivatives showed inhibition of pro-inflammatory cytokines in cell models exposed to inflammatory stimuli. This suggests a potential role for this compound in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of sulfonamides and incorporates a tetrahydroquinoline moiety. Sulfonamides are known for their diverse biological activities, including antibacterial and antitumor properties. The specific structure of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide suggests potential applications in:

- Antibacterial Activity : Sulfonamides have historically been used as antibacterial agents. The presence of the sulfonamide group in this compound may contribute to similar properties.

- Antitumor Properties : Preliminary studies indicate that compounds with tetrahydroquinoline structures may exhibit anticancer effects. Further research is needed to elucidate the mechanisms involved and identify specific cancer types that may be targeted.

Pharmacology

Research into the pharmacological aspects of this compound has revealed several promising insights:

| Property | Description |

|---|---|

| Mechanism of Action | The precise mechanism remains under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems. |

| Biological Targets | Potential interactions with various biological targets suggest a broad spectrum of pharmacological activities. |

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key aspects include:

- Reagents and Conditions : The synthesis often employs solvents such as dichloromethane or ethanol to optimize yields and purity.

Synthetic Route Overview

- Starting Materials : Utilize readily available precursors that contain the necessary functional groups.

- Reaction Conditions : Conduct reactions under controlled conditions to ensure optimal conversion rates.

- Purification Methods : Employ techniques like recrystallization or column chromatography to isolate the final product.

Case Studies and Research Findings

Several studies have investigated the biological and chemical properties of related compounds within the same class. For instance:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparisons :

Substituent Effects: The isobutyl group in the target compound likely enhances lipophilicity compared to the dimethylaminoethyl or diethylaminoethyl groups in Compounds 26 and 26. This could improve membrane permeability but may reduce solubility .

Synthetic Challenges: Compounds 26 and 27 required multi-step syntheses involving nitro reductions and coupling reactions, with yields ranging from 43.7% to 56% .

Biological Implications: Baxdrostat () shares a tetrahydroquinolinone core but incorporates a tetrahydroisoquinolin-propionamide moiety, suggesting divergent biological targets (e.g., enzymes vs. ion channels) compared to the sulfonamide-focused target compound .

Structural Diversity: The tetrahydroisoquinolin-propionamide in Baxdrostat highlights the versatility of the tetrahydroquinolinone scaffold for hybrid molecule design, whereas the target compound’s sulfonamide group aligns with known kinase or protease inhibitor motifs .

Q & A

Q. Critical Parameters :

- Moisture control : Anhydrous solvents and inert atmosphere prevent side reactions.

- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete coupling.

Basic: How can spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

Q. Example Crystallographic Metrics :

| Parameter | Expected Range |

|---|---|

| R-factor | < 0.05 |

| C-O bond length | 1.21–1.23 Å |

| Torsion angles | Consistent with planarity of sulfonamide group |

Advanced: How to design experiments to investigate its acetylcholinesterase (AChE) inhibitory mechanism?

Q. Methodological Answer :

- In Vitro Assays : Use Ellman’s method to measure AChE activity. Prepare enzyme (electric eel/human recombinant), substrate (acetylthiocholine), and inhibitor (test compound at 0.1–100 μM). Monitor absorbance at 412 nm for 10–30 min .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and AChE’s catalytic triad (Ser200, His440, Glu327). Validate with mutagenesis studies .

Q. Data Interpretation :

- IC Discrepancies : If conflicting values arise, check enzyme source purity, solvent (DMSO ≤ 1% v/v), and pre-incubation time.

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

- Reproducibility Checks :

- Compound Integrity : Confirm via HPLC (>95% purity) and H NMR.

- Assay Conditions : Standardize pH (7.4), temperature (25°C), and ionic strength.

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Address outliers via Grubbs’ test.

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 1,2-dihydroisoquinolin-3-one derivatives) to identify trends in substituent effects .

Q. Example Confounding Factors :

| Factor | Impact on Bioactivity |

|---|---|

| Solvent (DMSO) | Alters membrane permeability |

| Enzyme Lot | Variability in catalytic activity |

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate electronic descriptors (HOMO/LUMO, dipole moment) and correlate with IC values.

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds (e.g., sulfonamide oxygen with AChE’s oxyanion hole) .

Q. Validation Metrics :

- RMSD : < 2.0 Å for protein backbone stability.

- Binding Free Energy : MM-PBSA/GBSA calculations to rank derivatives.

Basic: How to optimize reaction yield during scale-up synthesis?

Q. Methodological Answer :

Q. Yield Improvement Example :

| Condition | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Solvent (THF) | 65% yield | 58% yield |

| Solvent (DCM) | 72% yield | 70% yield |

Advanced: How to analyze metabolic stability in preclinical models?

Q. Methodological Answer :

- In Vitro Microsomal Assay : Incubate compound (1 μM) with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 min.

- Metabolite ID : Use HR-MS (Orbitrap) and MS/MS fragmentation to identify oxidation (e.g., quinolinone ring hydroxylation) or demethylation products .

Q. Key Parameters :

- t : >30 min suggests favorable metabolic stability.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.